![molecular formula C15H23N3O2 B2555419 N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide CAS No. 477768-35-7](/img/structure/B2555419.png)
N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuroprotective Agents
Research on compounds like 3-N-Butylphthalide (NBP), which share structural similarities with complex amides, highlights their neuroprotective potential. NBP, for example, has shown significant effects in improving outcomes post-stroke and in managing various neurological disorders due to its multitargeted actions, which include modulating oxidative stress, mitochondrial dysfunction, and inflammation (Abdoulaye & Guo, 2016).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been identified as effective for mineralizing nitrogen-containing compounds, improving treatment schemes for environmental management. AOPs are crucial for degrading resistant amino and azo compounds used in industries, showcasing the versatility of certain chemical structures in environmental applications (Bhat & Gogate, 2021).
Drug Development and Antineoplastic Agents
Compounds with complex amide structures have been explored for their therapeutic potential, including antineoplastic properties. Research on derivatives of compounds with similar chemical backbones has led to the discovery of molecules demonstrating cytotoxic properties and potential in cancer treatment, highlighting the adaptability and therapeutic potential of such chemical structures in drug development (Hossain et al., 2020).
Biomedical Applications of Polymers
Research on polymers derived from amino acids, such as poly(amino acid)s, has opened new doors for biomedical applications. These polymers, built from natural amino acids, are explored for use as delivery vehicles for genes and drugs due to their biocompatibility, biodegradability, and metabolizable degradation products. This area of study indicates the potential biomedical application of compounds and derivatives related to amino acids and amides (Thompson & Scholz, 2021).
Analytical and Detection Methods
The development of biosensors for detecting specific compounds, such as acrylamide in processed foods, showcases the application of chemical compounds in analytical chemistry. Biosensors offer a rapid, sensitive, and specific method for detecting potentially toxic compounds, illustrating the importance of chemical research in ensuring food safety (Pundir et al., 2019).
Mecanismo De Acción
The mechanism of action of N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide is not specified in the available resources. Its applications in drug synthesis and material science suggest it may interact with biological systems or materials in a variety of ways.
Propiedades
IUPAC Name |
N,3,3-trimethyl-2-[(4-methylphenyl)carbamoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10-6-8-11(9-7-10)17-14(20)18-12(13(19)16-5)15(2,3)4/h6-9,12H,1-5H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYAMZQGKMQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(=O)NC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)
![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)
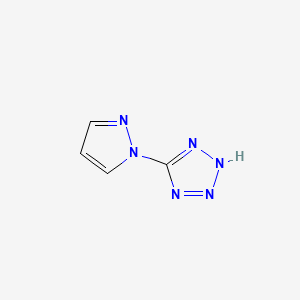
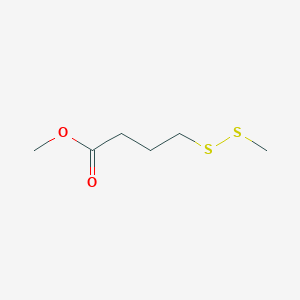

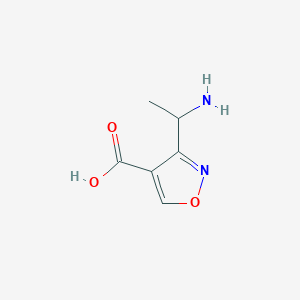
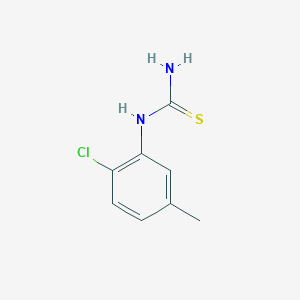
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)
![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)

![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)
![8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2555355.png)
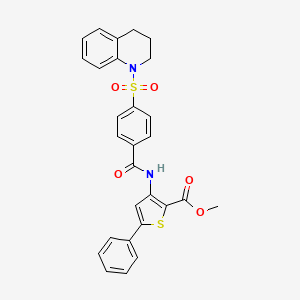
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)